
1,2,3-Trichloropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trichloropropan-2-ol is an organic compound with the molecular formula C₃H₅Cl₃O. It is a colorless liquid that is used in various industrial applications. This compound is known for its high reactivity due to the presence of three chlorine atoms and a hydroxyl group, making it a valuable intermediate in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
1,2,3-Trichloropropan-2-ol can be synthesized through several methods. One common method involves the chlorination of glycerol. The reaction typically occurs in the presence of hydrochloric acid and a catalyst, such as zinc chloride, at elevated temperatures. The reaction proceeds as follows:
[ \text{C₃H₈O₃} + 3 \text{HCl} \rightarrow \text{C₃H₅Cl₃O} + 3 \text{H₂O} ]
Industrial Production Methods
Industrial production of this compound often involves the chlorination of allyl alcohol. This process is carried out in a chlorination reactor where allyl alcohol is reacted with chlorine gas in the presence of a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
1,2,3-Trichloropropan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,2,3-trichloropropane-2-one.
Reduction: Reduction of this compound can lead to the formation of 1,2,3-trichloropropane.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products
Oxidation: 1,2,3-Trichloropropane-2-one
Reduction: 1,2,3-Trichloropropane
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
1,2,3-Trichloropropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its effects on biological systems and its potential use in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,2,3-Trichloropropan-2-ol involves its reactivity with various biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential toxic effects. The presence of three chlorine atoms makes it highly electrophilic, allowing it to react readily with nucleophiles.
類似化合物との比較
Similar Compounds
1,2,3-Trichloropropane: Similar in structure but lacks the hydroxyl group.
1,2-Dichloropropan-2-ol: Contains only two chlorine atoms.
1,3-Dichloropropan-2-ol: Chlorine atoms are positioned differently.
Uniqueness
1,2,3-Trichloropropan-2-ol is unique due to the presence of both chlorine atoms and a hydroxyl group, which imparts distinct reactivity and chemical properties. This combination makes it a versatile intermediate in various chemical reactions and industrial processes.
特性
CAS番号 |
116254-66-1 |
|---|---|
分子式 |
C3H5Cl3O |
分子量 |
163.43 g/mol |
IUPAC名 |
1,2,3-trichloropropan-2-ol |
InChI |
InChI=1S/C3H5Cl3O/c4-1-3(6,7)2-5/h7H,1-2H2 |
InChIキー |
WUGLLMGIZBHYAZ-UHFFFAOYSA-N |
正規SMILES |
C(C(CCl)(O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


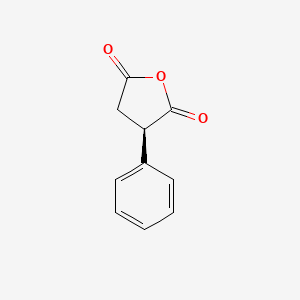

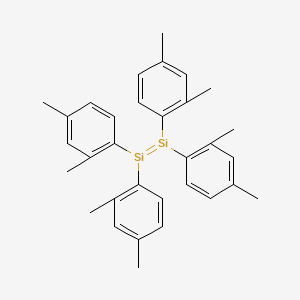


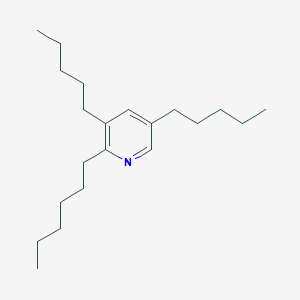
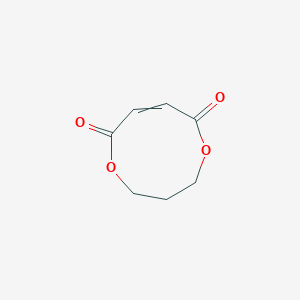

![11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid](/img/structure/B14286790.png)
![2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B14286793.png)
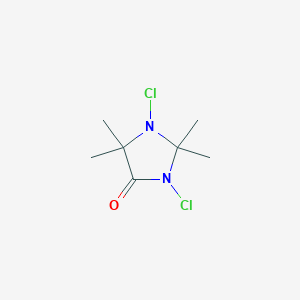
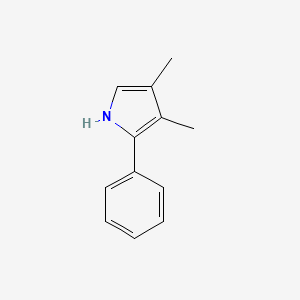
![N-Acetyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B14286813.png)

